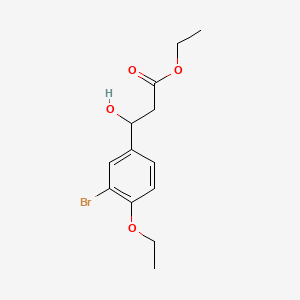
Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure, featuring a bromine atom, an ethoxy group, and a hydroxypropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the quality of the final product.
Types of Reactions:
Oxidation: The hydroxy group in this compound can be oxidized to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products:
Oxidation: 3-(3-bromo-4-ethoxyphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the hydroxy group can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3-(4-bromo-3-ethoxyphenyl)-3-hydroxypropanoate
- Ethyl 3-(3-chloro-4-ethoxyphenyl)-3-hydroxypropanoate
- Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate
Comparison: Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate is unique due to the specific positioning of the bromine and ethoxy groups, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as solubility, melting point, and biological activity.
Eigenschaften
Molekularformel |
C13H17BrO4 |
|---|---|
Molekulargewicht |
317.17 g/mol |
IUPAC-Name |
ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H17BrO4/c1-3-17-12-6-5-9(7-10(12)14)11(15)8-13(16)18-4-2/h5-7,11,15H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
CEDZEWODVADROB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)OCC)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


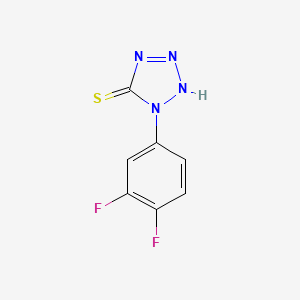




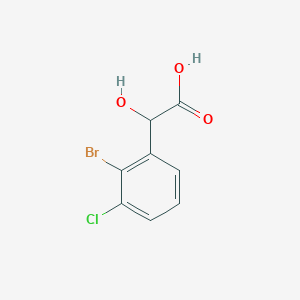
![5-Amino-3-(6-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13688132.png)
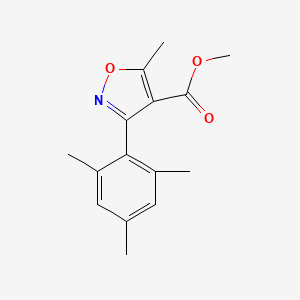

![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3,5-dimethylphenyl]propan-2-yl]-2,6-dimethylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13688152.png)
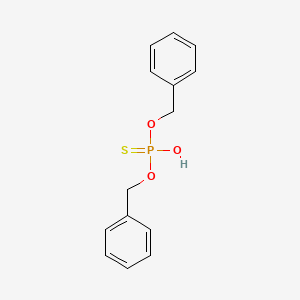

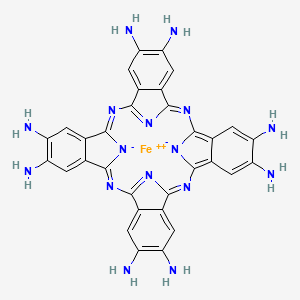
![1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium](/img/structure/B13688171.png)
